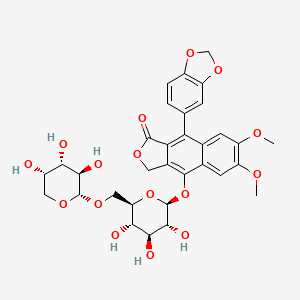

Arabelline

Description

Properties

Molecular Formula |

C32H34O16 |

|---|---|

Molecular Weight |

674.6 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C32H34O16/c1-40-18-6-13-14(7-19(18)41-2)29(15-8-42-30(39)23(15)22(13)12-3-4-17-20(5-12)46-11-45-17)48-32-28(38)26(36)25(35)21(47-32)10-44-31-27(37)24(34)16(33)9-43-31/h3-7,16,21,24-28,31-38H,8-11H2,1-2H3/t16-,21+,24-,25+,26-,27+,28+,31-,32-/m0/s1 |

InChI Key |

FQMUJJZFGOZSSZ-CCCWDYDVSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |

Origin of Product |

United States |

Foundational & Exploratory

Embelin's Role in Modulating FTO Protein-Associated Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Embelin, a naturally occurring benzoquinone, has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. While direct inhibition of FTO by embelin has not been conclusively demonstrated in the existing scientific literature, this technical guide explores the potential for embelin to modulate signaling pathways that are intricately linked with FTO's function. This document summarizes the current understanding of FTO's role in key cellular processes, details the experimental methodologies used to investigate FTO inhibition, and examines the signaling cascades affected by embelin that overlap with FTO's regulatory network.

The FTO Protein: A Key Regulator of RNA Methylation

The FTO protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that plays a crucial role in epigenetic regulation by removing the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This demethylation activity influences mRNA stability, splicing, and translation, thereby affecting a multitude of cellular processes.

Embelin: A Bioactive Compound with Pleiotropic Effects

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a natural product isolated from the fruit of Embelia ribes. It has been shown to exhibit a variety of therapeutic properties. Notably, embelin's mechanisms of action often involve the modulation of key signaling pathways implicated in cell growth, proliferation, and apoptosis.

Investigating Embelin as a Potential FTO Inhibitor

To date, there is no direct evidence in peer-reviewed literature demonstrating that embelin acts as an inhibitor of the FTO protein. No quantitative data, such as IC50 or dissociation constant (Kd) values, for the interaction between embelin and FTO have been reported. Molecular docking studies specifically investigating the binding of embelin to the FTO active site are also absent from published research.

While direct inhibition is unconfirmed, the possibility of an indirect regulatory role or an effect on FTO expression warrants investigation. Future studies employing the experimental protocols outlined in this guide could elucidate any potential direct or indirect interactions between embelin and the FTO protein.

Experimental Protocols for Assessing FTO Inhibition

Several robust assays are available to screen for and characterize FTO inhibitors. The following sections detail the methodologies for key experiments.

In Vitro FTO Demethylation Assay

This assay directly measures the enzymatic activity of FTO on a methylated RNA substrate.

Principle: Recombinant FTO is incubated with an m6A-containing RNA substrate. The demethylation reaction is then quantified, typically by measuring the formation of the demethylated product.

Detailed Protocol:

-

Reaction Setup: In a typical 20 µL reaction, combine the following in order: nuclease-free water, 10X FTO reaction buffer (e.g., 500 mM HEPES, pH 7.0), a source of Fe(II) (e.g., 1.5 mM (NH₄)₂Fe(SO₄)₂·6H₂O), a cofactor (e.g., 3 mM α-ketoglutarate), a reducing agent (e.g., 2 mM Ascorbic Acid), an m6A-containing RNA substrate (e.g., 100 nM), and recombinant FTO protein (e.g., 50 nM).

-

Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound (e.g., embelin) to the reaction mixture and pre-incubate with FTO before adding the substrate. A DMSO control should be included.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Quenching: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 5 mM.

-

Quantification: The extent of demethylation can be measured using various methods, including:

-

LC-MS/MS: This method provides a highly accurate quantification of the m6A to adenosine (A) ratio in the RNA substrate.

-

Fluorescence-based Assays: These assays utilize a fluorophore-quencher pair on the RNA substrate, where FTO-mediated demethylation leads to a detectable change in fluorescence.

-

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of a small molecule inhibitor to the FTO protein.

Principle: A fluorescently labeled ligand (probe) with known affinity for FTO is used. When the probe is bound to the larger FTO protein, it tumbles slower in solution, resulting in a higher fluorescence polarization value. A competitive inhibitor will displace the probe, leading to a decrease in polarization.

Detailed Protocol:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 0.01% Tween-20).

-

Reaction Mixture: In a microplate, combine the FTO protein and a fluorescently labeled probe (e.g., a fluorescently tagged m6A-containing oligonucleotide).

-

Inhibitor Titration: Add a serial dilution of the test compound to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Data Analysis: The data is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][2][3]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (FTO) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of FTO and the test compound in the same dialysis buffer to minimize heats of dilution.

-

ITC Instrument Setup: Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Titration: Perform a series of injections of the ligand into the protein solution.

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. This data is then fit to a binding model to extract the thermodynamic parameters.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment.[4][5][6][7]

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with a compound and then heated. The amount of soluble protein remaining at different temperatures is quantified to determine if the compound stabilized its target.[5]

Detailed Protocol:

-

Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein (FTO) in the soluble fraction using methods like Western blotting or ELISA.

-

Melt Curve Generation: Plot the amount of soluble FTO as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Overlapping Signaling Pathways of FTO and Embelin

While a direct link is yet to be established, embelin's known effects on several key signaling pathways that are also regulated by FTO present an intriguing area for future research.

Wnt/β-catenin Signaling Pathway

-

Role of FTO: FTO has been shown to regulate the Wnt/β-catenin signaling pathway. By demethylating specific target mRNAs, FTO can influence the expression of key components of this pathway, thereby affecting processes like cell proliferation and differentiation.

-

Effect of Embelin: Embelin has been reported to activate the canonical Wnt signaling pathway.[8][9][10] It can promote the nuclear translocation of β-catenin and increase the protein levels of β-catenin and TCF-4.[8] This activation of Wnt signaling by embelin has been linked to its ability to inhibit adipogenesis and lipogenesis.[8][10]

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 4. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Embelin attenuates adipogenesis and lipogenesis through activating canonical Wnt signaling and inhibits high-fat diet-induced obesity | Semantic Scholar [semanticscholar.org]

The anti-inflammatory and antioxidant properties of Embelin

An In-depth Technical Guide on the Anti-inflammatory and Antioxidant Properties of Embelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the berries of Embelia ribes, has demonstrated a wide spectrum of biological activities, including significant anti-inflammatory and antioxidant effects[1][2]. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these properties, supported by quantitative data from preclinical studies. Embelin exerts its antioxidant effects through direct scavenging of free radicals and by activating the Nrf2/ARE signaling pathway, which upregulates endogenous antioxidant enzymes[1][3][4]. Its anti-inflammatory actions are primarily mediated by the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory cytokines and mediators[1][5][6]. This document consolidates key findings, presents detailed experimental protocols, and visualizes the core signaling pathways to serve as a resource for researchers in the field of drug discovery and development.

Introduction

Embelin is the primary bioactive constituent of Embelia ribes, a medicinal plant used extensively in traditional Ayurvedic medicine to treat a variety of ailments[2]. Structurally, it is a hydroxylated p-benzoquinone with a long undecyl side chain, a feature that contributes to its cell-permeable nature[7]. Extensive preclinical research has validated its therapeutic potential against numerous chronic diseases, which are often underpinned by chronic inflammation and oxidative stress[3]. This guide focuses specifically on the dual antioxidant and anti-inflammatory properties of Embelin, detailing the signaling pathways it modulates and presenting the quantitative evidence of its efficacy.

Antioxidant Properties of Embelin

Embelin's antioxidant capacity is multifaceted, involving both direct and indirect mechanisms to combat oxidative stress.

Mechanism of Action

Direct Radical Scavenging: Embelin is a potent scavenger of various reactive oxygen species (ROS). Studies have demonstrated its ability to directly scavenge superoxide anions, hydroxyl radicals, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical[7][8]. The molecule's hydroquinone moiety is crucial for this activity, enabling it to donate hydrogen atoms to neutralize free radicals[7]. Notably, Embelin has been shown to be a more potent superoxide scavenger than the commonly used food additive butylated hydroxytoluene (BHT)[1][9][10].

Upregulation of Endogenous Antioxidant Systems: Beyond direct scavenging, Embelin enhances the cellular antioxidant defense network. It has been shown to restore levels of depleted glutathione (GSH) and increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various experimental models[1][3][11]. This indirect mechanism provides a more sustained protective effect against oxidative damage.

Nrf2/HO-1 Signaling Pathway Activation

A critical mechanism for Embelin's indirect antioxidant effect is the activation of the Nuclear factor-erythroid-2 p45-related factor-2 (Nrf2) signaling pathway[4]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like Embelin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of protective enzymes, including heme oxygenase-1 (HO-1), SOD, and catalase[4][12]. Treatment with Embelin has been shown to upregulate the expression of both Nrf2 and HO-1, thereby mitigating oxidative stress-induced damage[4].

Quantitative Data on Antioxidant Activity

The in vitro antioxidant potential of Embelin has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy.

| Antioxidant Assay | Embelin IC50 (µg/mL) | Standard & IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 18.69 ± 0.39 | BHT (3.61 ± 0.17) | [8] |

| Superoxide Anion Scavenging | 161.5 ± 3.74 | BHT (90.2 ± 0.55) | [8] |

| Hydroxyl Radical Scavenging | 144.01 ± 0.85 | BHT (150.16 ± 0.66) | [8] |

BHT: Butylated hydroxytoluene

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the direct radical scavenging activity of Embelin[13].

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 100 µM is prepared in chilled methanol. The initial absorbance of this solution is measured at 517 nm and adjusted to be approximately 1.0[13].

-

Sample Preparation: Embelin is dissolved in methanol to create a stock solution. A series of two-fold dilutions are prepared from the stock, with final concentrations typically ranging from 25 µg/mL to 800 µg/mL[13]. A standard antioxidant, such as Ascorbic Acid or BHT, is prepared in a similar manner[13].

-

Reaction: 500 µL of each Embelin dilution (or standard) is added to 2.5 mL of the DPPH solution[13].

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes[13].

-

Measurement: The absorbance of the solution is measured at 517 nm using a UV-VIS spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

IC50 Determination: The IC50 value, the concentration of Embelin required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Properties of Embelin

Embelin's anti-inflammatory effects are well-documented and are primarily attributed to its ability to suppress the master regulator of inflammation, NF-κB.

Mechanism of Action

Embelin has been shown to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][3]. It also demonstrates inhibitory effects on cyclooxygenase (COX) enzymes, with in silico analysis showing favorable binding energies for both COX-1 and COX-2[8]. The core of this activity lies in its modulation of upstream signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that controls the transcription of genes involved in inflammation and immunity. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[5][14].

Embelin intervenes at multiple points in this cascade. It has been shown to inhibit the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα[5][14]. By stabilizing the NF-κB/IκBα complex in the cytoplasm, Embelin effectively blocks the nuclear translocation of the p65 subunit, thereby suppressing NF-κB-dependent gene expression[5][15].

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of Embelin has been validated in several in vivo models of inflammation.

| Experimental Model | Embelin Dose (mg/kg, p.o.) | % Inhibition of Edema | Standard Drug & Inhibition % | Reference |

| Carrageenan-Induced Paw Edema (Rat) | 20 mg/kg | 71.01 ± 0.12% | Diclofenac (20 mg/kg): 71.79 ± 0.3% | [8] |

| Freund's Adjuvant-Induced Arthritis (Rat) | 20 mg/kg | 81.91 ± 0.67% | Not specified in direct comparison | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method for screening the acute anti-inflammatory activity of compounds[8].

-

Animals: Male Wistar rats (150-200g) are used and acclimatized to laboratory conditions.

-

Grouping: Animals are divided into multiple groups (n=6 per group): a control group receiving the vehicle, a standard group receiving a reference drug like Diclofenac (20 mg/kg), and test groups receiving different oral doses of Embelin (e.g., 10, 20, 30 mg/kg)[8].

-

Administration: The respective vehicle, standard, or Embelin is administered orally (p.o.) to the animals in each group[8].

-

Inflammation Induction: Thirty minutes after administration, acute inflammation is induced by injecting 0.1 mL of a 0.1% carrageenan solution in normal saline into the plantar surface of the right hind paw of each rat[8].

-

Measurement: The paw volume is measured immediately after carrageenan injection and again 3 hours later using a plethysmograph.

-

Analysis: The difference in paw volume is calculated as the measure of edema. The percentage inhibition of edema by the test and standard compounds is calculated by comparing it with the control group.

Conclusion and Future Directions

Embelin exhibits robust antioxidant and anti-inflammatory properties through well-defined molecular mechanisms, primarily involving the activation of the Nrf2 pathway and the inhibition of the NF-κB cascade. The quantitative data from numerous preclinical studies consistently support its potential as a therapeutic agent for diseases driven by oxidative stress and inflammation. However, challenges such as its hydrophobic nature and limited bioavailability need to be addressed to facilitate its clinical translation[1]. Future research should focus on the development of novel drug delivery systems, such as nanoformulations, to enhance its pharmacokinetic profile[1]. Furthermore, well-designed clinical trials are imperative to validate its safety and efficacy in human subjects for various inflammatory and oxidative stress-related conditions.

References

- 1. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Embelin attenuates cisplatin-induced nephrotoxicity: Involving inhibition of oxidative stress and inflammation in addition with activation of Nrf-2/Ho-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging. Potential Scavenging of Superoxide Radical through the Cell Membrane [iris.uniroma3.it]

- 10. researchgate.net [researchgate.net]

- 11. Anti-diabetic activity of embelin: involvement of cellular inflammatory mediators, oxidative stress and other biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bbrc.in [bbrc.in]

- 14. Embelin suppresses osteoclastogenesis induced by receptor activator of NF-κB ligand and tumor cells in vitro through inhibition of the NF-κB cell signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Anticancer Potential of Embelin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural para-benzoquinone derived from the Embelia ribes plant, has emerged as a significant compound in oncology research. Traditionally used in various medicinal systems, its potent anticancer properties are now being rigorously investigated. Embelin is primarily recognized as a non-peptidic, cell-permeable small molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of programmed cell death. Its multifaceted mechanism of action extends to the modulation of critical oncogenic signaling pathways, including NF-κB, STAT3, and PI3K/Akt, making it a promising candidate for cancer therapy. This technical guide provides an in-depth overview of Embelin's anticancer potential, summarizing quantitative data, detailing experimental protocols, and visualizing its complex molecular interactions.

Pharmacokinetics and Bioavailability

A significant hurdle in the clinical translation of Embelin is its low aqueous solubility, which contributes to poor oral bioavailability. Pharmacokinetic studies, primarily in rat models, have been conducted to understand its absorption, distribution, metabolism, and excretion profile. The oral bioavailability of Embelin has been reported to be low, approximately 30.2 ± 11.9%. However, formulation strategies, such as the use of potassium embelate, have shown dramatically improved bioavailability (~97%).

Table 1: Pharmacokinetic Parameters of Embelin in Rodent Models

| Parameter | Animal Model | Dose & Route | Value | Reference |

| Oral Bioavailability | Sprague Dawley Rats | 15 mg/kg (oral) | 30.2 ± 11.9 % | |

| Tmax (Time to peak concentration) | Sprague Dawley Rats | 15 mg/kg (oral) | 0.31 ± 0.18 h | |

| Cmax (Peak plasma concentration) | Sprague Dawley Rats | 50 mg/kg (oral) | 130.39 ± 6.51 µg/mL | |

| Cmax (Peak plasma concentration) | Athymic Nude Mice | 75 mg/kg (oral) | 3.55 ± 0.13 µg/mL | |

| Half-life (t½) | Sprague Dawley Rats | 5 mg/kg (IV) | 1.52 ± 0.83 h | |

| Oral Bioavailability (Potassium Embelate) | Rats | 20 mg/kg (oral) | ~97 % |

Core Mechanisms of Anticancer Action

Embelin exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

XIAP Inhibition: The Primary Target

Embelin was first identified as a pharmacological inhibitor of the X-chromosome–linked inhibitor-of-apoptosis protein (XIAP) through computational screening. XIAP is a potent endogenous inhibitor of caspases (caspase-3, -7, and -9), which are critical executioners of apoptosis. By binding to the BIR3 domain of XIAP, where caspase-9 and Smac/DIABLO naturally bind, Embelin prevents XIAP from neutralizing caspase-9. This frees caspase-9 to activate the downstream executioner caspase-3, thereby promoting apoptotic cell death.

Caption: Embelin inhibits XIAP, promoting caspase-9-mediated apoptosis.

Modulation of Key Signaling Pathways

Embelin's anticancer activity is not limited to XIAP inhibition. It modulates several critical signaling pathways that are often dysregulated in cancer.

A. NF-κB (Nuclear Factor-kappa B) Pathway

The NF-κB pathway plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, it is constitutively active. Embelin has been shown to inhibit the NF-κB signaling pathway. It prevents the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB (p65) subunit in the cytoplasm, preventing its nuclear translocation and the transcription of anti-apoptotic and metastatic genes.

Caption: Embelin inhibits the NF-κB pathway by blocking IKK activation.

B. STAT3 (Signal Transducer and Activator of Transcription 3) Pathway

Constitutive activation of the STAT3 signaling pathway is frequently observed in various cancers and is associated with tumor development and progression. Embelin effectively suppresses both constitutive and IL-6-induced STAT3 activation. The mechanism involves inhibiting the activation of upstream kinases like JAK2 and c-Src. Furthermore, Embelin can induce the expression of the protein tyrosine phosphatase PTEN, which dephosphorylates and inactivates STAT3. This leads to the downregulation of STAT3-regulated genes involved in cell proliferation and survival.

Caption: Embelin suppresses STAT3 signaling via kinase inhibition and PTEN induction.

C. PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer, contributing to chemoresistance. Embelin has been shown to inhibit this pathway by decreasing the constitutive phosphorylation and activation of Akt. This inhibition prevents the downstream inactivation of pro-apoptotic proteins and suppresses the expression of survival proteins, thereby sensitizing cancer cells to apoptosis. The combination of Embelin with PI3K/Akt inhibitors has demonstrated synergistic effects in inducing apoptosis in cancer cells.

Caption: Embelin inhibits the pro-survival PI3K/Akt signaling pathway.

Preclinical Efficacy: In Vitro Studies

Embelin has demonstrated significant cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of Embelin required to inhibit cell growth by 50%.

Table 2: IC50 Values of Embelin in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Prostate Cancer | PC-3 | 5.5 - 13.6 | |

| DU145 | 6.31 - 21.3 | ||

| Breast Cancer | MCF-7 | 10.66 | |

| MDA-MB-231 | 5.0 | ||

| Leukemia | Jurkat | 5 - 20 (Induces apoptosis) | |

| HL-60 | 0.70 (Derivative) | ||

| Lung Cancer | A549 | 4.4 | |

| Pancreatic Cancer | MIAPaCa-2 | - | |

| Colon Cancer | HCT-116 | 29 (Derivative) | |

| Caco-2 | >25 (weaker effect) | ||

| Glioma | T98G | ~50 (Inhibits NF-κB) | |

| Epithelial Carcinoma | KB | 5.58 | |

| Multiple Myeloma | U266 | - (Inhibits STAT3) |

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Preclinical Efficacy: In Vivo Studies

The anticancer effects of Embelin have been validated in several in vivo animal models, demonstrating its potential to suppress tumor growth and improve survival.

Table 3: Summary of In Vivo Anticancer Effects of Embelin

| Cancer Type | Animal Model | Embelin Dosage | Key Findings | Reference |

| Pancreatic Cancer | Xenograft Mice | 450 mg/kg diet | Well-tolerated, no apparent toxicity. | |

| Colitis-Associated Cancer | AOM/DSS Mice | - | Reduced tumor incidence and size; suppressed colonic IL-6/STAT3 activation. | |

| Acute Myeloid Leukemia | HL-60 Xenograft Model | - | Sensitized cells to TRAIL-induced apoptosis. | |

| General Anti-tumor | Wistar Rats, Albino Rats, Mice | - | Enhanced survival of treated animals. |

Experimental Protocols & Workflows

This section outlines generalized methodologies for key experiments used to evaluate the anticancer potential of Embelin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Embelin (e.g., 5, 10, 15 µM) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture & Treatment: Cells are cultured and treated with Embelin as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

-

Analysis: The stained cells are analyzed promptly using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Caption: Workflow for apoptosis detection via flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

Methodology:

-

Protein Extraction: Following treatment with Embelin, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, p-Akt, Caspase-3, Bcl-2, XIAP, β-actin).

-

**Detection

The Neuroprotective Potential of Embelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the fruits of Embelia ribes, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurodegenerative disorders.[1][2] This technical guide synthesizes the current understanding of Embelin's neuroprotective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions. Embelin's ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system, where it mitigates oxidative stress, neuroinflammation, and apoptosis.[1][2][3] Its multifaceted mode of action, involving the modulation of key signaling pathways, positions it as a compelling candidate for further investigation in the development of novel therapies for diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.[1][2]

Core Neuroprotective Mechanisms of Embelin

Embelin's neuroprotective effects are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. It actively prevents neuronal oxidative damage by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.[1][2][4] Furthermore, Embelin plays a crucial role in blocking inflammatory cascades and inhibiting the production of amyloid-beta fibrils, key pathological hallmarks of Alzheimer's disease.[1][2]

Antioxidant Activity

Embelin's antioxidant capacity is central to its neuroprotective action. It directly scavenges free radicals and upregulates the expression and activity of crucial antioxidant enzymes.

Anti-inflammatory Effects

Chronic neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Embelin has been shown to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.

Anti-apoptotic Mechanisms

Embelin exhibits anti-apoptotic effects by modulating the expression of proteins involved in programmed cell death, thereby promoting neuronal survival.

Modulation of Key Signaling Pathways

Embelin exerts its neuroprotective effects by interacting with and modulating several critical intracellular signaling pathways implicated in neuronal survival and pathology.

GSK-3 Pathway

In models of Alzheimer's disease, Embelin has been shown to deactivate Glycogen Synthase Kinase-3 (GSK-3), a key enzyme involved in amyloid pathology and tau hyperphosphorylation. This action reduces the expression of Amyloid Precursor Protein (APP) and Microtubule-Associated Protein Tau (MAPT), thereby preventing amyloidogenesis.[5]

Caption: Embelin's inhibition of GSK-3 reduces amyloidogenesis.

p38 MAPK Signaling Pathway

In a model of multiple sclerosis, Embelin administration mitigated neurological impairments by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This modulation leads to a reduction in neuroinflammation and oxidative stress.[6]

Caption: Embelin modulates the p38 MAPK pathway to reduce neuronal damage.

CREB-BDNF Pathway

Embelin has been shown to elevate the expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB1), which are crucial for synaptic plasticity and neurogenesis.[7][8] This suggests that Embelin can enhance cognitive function and promote neuronal repair.[8]

Caption: Embelin promotes synaptic plasticity and neurogenesis via the CREB-BDNF pathway.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from various preclinical studies investigating the neuroprotective effects of Embelin.

Table 1: Effects of Embelin in Alzheimer's Disease Models

| Model | Embelin Dose | Outcome Measure | Result | Reference |

| Scopolamine-induced amnesia in rats | 0.3, 0.6, 1.2 mg/kg, i.p. | Recognition Index (Novel Object Recognition) | Significant increase at 0.6 mg/kg | [7][8] |

| Scopolamine-induced amnesia in rats | 0.6 mg/kg, i.p. | Inflection Ratio (Elevated Plus Maze) | Significant increase | [7][8] |

| Scopolamine-induced amnesia in rats | 1.2 mg/kg, i.p. | CREB1 mRNA expression in hippocampus | Significant increase | [8] |

| Scopolamine-induced amnesia in rats | 1.2 mg/kg, i.p. | CAT mRNA expression in hippocampus | Significant amelioration of downregulation | [8] |

| STZ-induced neurotoxicity in rat primary hippocampal neurons | 2.5, 5, 10 µM | Neuronal Viability (MTT assay) | Significant protection against STZ-induced toxicity | [5] |

| STZ-induced neurotoxicity in rat primary hippocampal neurons | 2.5, 5 µM | SOD1 mRNA expression | Significant attenuation of STZ-induced downregulation | [5] |

Table 2: Effects of Embelin in Parkinson's Disease Models

| Model | Embelin Dose | Outcome Measure | Result | Reference |

| Rotenone-induced PD in mice | 40 mg/kg + 7.5 mg/kg Levodopa | Peroxynitrite level in midbrain | Reduced to near control levels | [9] |

| Rotenone-induced PD in mice | 40 mg/kg + 7.5 mg/kg Levodopa | Tyrosine Hydroxylase (TH) protein levels | Significantly restored | [9] |

| Rotenone-induced PD in mice | 40 mg/kg + 7.5 mg/kg Levodopa | Nurr1 protein levels | Significantly restored | [9] |

Table 3: Effects of Embelin in Stroke and Other Neurological Models

| Model | Embelin Dose | Outcome Measure | Result | Reference |

| Transient global ischemia in rats | 25, 50 mg/kg, p.o. | Cerebral Infarct Area | Significantly decreased | [4] |

| Transient global ischemia in rats | 25, 50 mg/kg, p.o. | Lipid Peroxidation in brain | Significantly reduced | [4] |

| Transient global ischemia in rats | 25, 50 mg/kg, p.o. | Total Thiol Content in brain | Significantly increased | [4] |

| Ethidium bromide-induced multiple sclerosis in rats | 1.25, 2.5, 5 mg/kg | Neuroinflammatory cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced | [6] |

| Ethidium bromide-induced multiple sclerosis in rats | 1.25, 2.5, 5 mg/kg | Oxidative stress markers (MDA, Nitrite) | Significantly reduced | [6] |

| 3-Nitropropionic acid-induced Huntington's disease in rats | 10, 20 mg/kg | Brain Lesion Area | Reduced by 69.59% and 76.21% respectively | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the neuroprotective effects of Embelin.

Alzheimer's Disease Model: Scopolamine-Induced Amnesia in Rats

-

Animal Model: Male rats.

-

Induction of Amnesia: Daily intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) for 9 consecutive days.

-

Treatment: Embelin (0.3, 0.6, 1.2 mg/kg) or Donepezil (1 mg/kg) administered i.p. once daily for 17 days.[8]

-

Behavioral Analysis:

-

Novel Object Recognition (NOR) Test: To assess visual recognition memory. The recognition index is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects.

-

Elevated Plus Maze (EPM): To evaluate spatial memory. The inflection ratio is used as a measure of memory retention.

-

-

Biochemical and Molecular Analysis:

-

Gene Expression: Hippocampal tissues are extracted for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of BDNF, CREB1, SOD1, and CAT.[8]

-

Neurotransmitter Levels: Analysis of acetylcholine (ACh) levels in the hippocampus.[8]

-

Immunocytochemistry: Staining of hippocampal sections to assess neurogenesis and lipid peroxidation.[8]

-

Caption: Experimental workflow for the scopolamine-induced amnesia model.

In Vitro Alzheimer's Disease Model: STZ-Induced Neurotoxicity

-

Cell Culture: Primary hippocampal neuronal cultures from rats.

-

Induction of Neurotoxicity: Exposure of cultured neurons to Streptozotocin (STZ). The IC50 of STZ was determined to be 8 mM.[5]

-

Treatment: Pre-incubation of neurons with Embelin (2.5–10 μM) for 2 hours, followed by stimulation with 8 mM STZ for 24 hours.[5]

-

Assays:

-

MTT Assay: To assess cell viability and the neuroprotective effect of Embelin.[5]

-

Gene Expression Analysis: Quantitative real-time PCR to measure mRNA levels of genes such as SOD1, APP, and MAPT.[5]

-

Immunofluorescence Staining: To visualize the expression and localization of proteins like Amyloid-beta.[5]

-

Parkinson's Disease Model: Rotenone-Induced PD in Mice

-

Animal Model: Male Swiss albino mice.

-

Induction of PD: Chronic daily intraperitoneal injection of rotenone.

-

Treatment: Embelin alone or in combination with Levodopa (LD).

-

Biochemical Analysis: Measurement of oxidative stress markers such as nitric oxide, peroxynitrite, and lipid peroxidation in the midbrain.[9]

-

Immunohistochemistry: Staining of substantia nigra sections to examine the expression of Tyrosine Hydroxylase (TH).[9]

-

Western Blotting: To evaluate the expression of Nurr1 protein in the midbrain.[9]

-

In Silico Molecular Docking: To study the binding affinity of Embelin towards α-synuclein fibrils.[9]

Stroke Model: Transient Global Ischemia in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Ischemia: Occlusion of bilateral common carotid arteries for 30 minutes, followed by 24 hours of reperfusion.[4]

-

Treatment: Pretreatment with Embelin (25 and 50 mg/kg, p.o.).[4]

-

Neurological Function Assessment: Sensorimotor tests including locomotor activity, hanging latency time, and beam walking latency.[4]

-

Assessment of Neuronal Injury:

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of Embelin. Its ability to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, through the regulation of key signaling networks, makes it a highly attractive therapeutic candidate. The quantitative data from various preclinical models of neurodegenerative diseases consistently demonstrate its efficacy in improving neurological outcomes.

Future research should focus on several key areas to advance the clinical translation of Embelin:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed investigations are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Embelin and to establish a clear dose-response relationship for its neuroprotective effects in larger animal models.

-

Long-term Safety and Toxicity Studies: Comprehensive long-term safety and toxicity studies are essential before Embelin can be considered for human clinical trials.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are required to evaluate the safety and efficacy of Embelin in patients with neurodegenerative diseases.

-

Formulation Development: The development of optimized formulations to enhance the bioavailability and targeted delivery of Embelin to the central nervous system could significantly improve its therapeutic efficacy.[1][2]

References

- 1. Mechanistic Study on the Possible Role of Embelin in Treating Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Frontiers | Plant Derived Phytocompound, Embelin in CNS Disorders: A Systematic Review [frontiersin.org]

- 4. Protective effect of embelin from Embelia ribes Burm. against transient global ischemia-induced brain damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Embelin prevents amyloid-beta accumulation via modulation of SOD1 in a Streptozotocin-induced AD-like condition: An evidence from in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Embelin in an ethidium bromide-induced multiple sclerosis in rats: Modulation of p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]

- 8. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Embelin and levodopa combination therapy for improved Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

Embelin: A Potential Novel Inhibitor of Protein Phosphatase SHP-1 - A Technical Guide for Investigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Embelin, a naturally occurring benzoquinone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action are known to involve the inhibition of the X-linked inhibitor of apoptosis protein (XIAP) and modulation of critical signaling pathways such as STAT3 and Akt/mTOR. The protein tyrosine phosphatase SHP-1 (PTPN6) is a key negative regulator in several of these same pathways, raising the compelling hypothesis that some of embelin's observed biological effects may be mediated through the inhibition of SHP-1. To date, there is no direct evidence establishing embelin as a SHP-1 inhibitor. This technical guide provides a comprehensive framework for the scientific investigation of this hypothesis. It outlines the rationale, key experimental protocols, and data presentation strategies to rigorously assess embelin as a potential novel inhibitor of SHP-1.

Introduction: The Rationale for Investigating Embelin as a SHP-1 Inhibitor

Src homology region 2 (SH2) domain-containing phosphatase-1 (SHP-1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of various signaling pathways, including the JAK/STAT, T-cell receptor (TCR), and B-cell receptor (BCR) signaling pathways. By dephosphorylating key signaling molecules, SHP-1 attenuates cellular responses and plays a crucial role in maintaining immune homeostasis. Dysregulation of SHP-1 has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a natural product isolated from the berries of Embelia ribes. It is a known inhibitor of XIAP, a key regulator of apoptosis.[1] Furthermore, extensive research has demonstrated that embelin modulates signaling pathways that are also under the negative control of SHP-1. For instance, embelin has been shown to suppress the activation of STAT3, a well-established substrate of SHP-1.[2][3] While one study has suggested that embelin's effect on STAT3 is mediated by the phosphatase PTEN, the multifaceted nature of embelin's activity warrants a direct investigation into its potential interaction with SHP-1.[2]

This whitepaper presents a scientific roadmap for exploring the hypothesis that embelin is a novel inhibitor of SHP-1. It provides detailed experimental protocols and data interpretation guidelines for researchers and drug development professionals interested in this promising area of investigation.

Quantitative Data on Embelin's Biological Activities

While direct quantitative data for embelin's inhibition of SHP-1 is not yet available, its effects on related signaling pathways have been documented. The following table summarizes key quantitative findings that form the basis of the rationale for investigating its potential as a SHP-1 inhibitor.

| Parameter | Cell Line/System | Value | Reference |

| XIAP Inhibition (IC50) | In vitro (competing with Smac peptide) | 4.1 µM | [1] |

| PCAF Inhibition (IC50) | In vitro | 7.2 µM | [1] |

| STAT3 Activation Inhibition | U266, DU-145, SCC4 cells | Effective at various concentrations | [2] |

| Akt/mTOR/S6K1 Inhibition | PC-3 prostate cancer cells | Dose-dependent | [4] |

| Cytotoxicity (IC50) | KB human epithelial carcinoma cells | 5.58 µM | Not found in search results |

Experimental Protocols for Investigating Embelin as a SHP-1 Inhibitor

To rigorously test the hypothesis that embelin is a direct inhibitor of SHP-1, a multi-faceted experimental approach is required, progressing from in vitro biochemical assays to cellular and potentially in vivo studies.

In Vitro SHP-1 Phosphatase Activity Assay

This experiment aims to determine if embelin directly inhibits the enzymatic activity of recombinant SHP-1.

Materials:

-

Recombinant human SHP-1 protein

-

Embelin

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of embelin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of embelin in the assay buffer.

-

In a 96-well plate, add the recombinant SHP-1 protein to each well.

-

Add the different concentrations of embelin to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the phosphatase substrate to each well.

-

Monitor the dephosphorylation of the substrate over time using a microplate reader (e.g., measuring absorbance at 405 nm for pNPP).

-

Calculate the initial reaction velocities for each embelin concentration.

-

Determine the IC50 value of embelin for SHP-1 inhibition by plotting the percentage of inhibition against the logarithm of the embelin concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

This experiment will determine if embelin directly binds to SHP-1 and quantify the binding affinity (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human SHP-1 protein

-

Embelin

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit for protein immobilization

Procedure:

-

Immobilize the recombinant SHP-1 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of embelin in the running buffer.

-

Inject the different concentrations of embelin over the immobilized SHP-1 surface and a reference surface (without SHP-1).

-

Monitor the binding and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

-

Regenerate the sensor surface between each embelin injection.

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Assay for SHP-1 Target Phosphorylation

This experiment will assess whether embelin treatment leads to an increase in the phosphorylation of known SHP-1 substrates in a cellular context.

Materials:

-

A suitable cell line expressing SHP-1 and a relevant signaling pathway (e.g., Jurkat T-cells for TCR signaling, or a cell line with constitutively active STAT3).

-

Embelin

-

Cell lysis buffer

-

Phospho-specific antibodies for SHP-1 substrates (e.g., phospho-STAT3, phospho-Lck, phospho-Zap70)

-

Antibodies for total protein levels of the substrates

-

Western blotting reagents and equipment

Procedure:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with various concentrations of embelin for a specified time. Include a vehicle control.

-

If necessary, stimulate the cells to activate the signaling pathway of interest.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with phospho-specific antibodies for the SHP-1 substrates of interest.

-

Strip the membrane and re-probe with antibodies for the total protein levels of the substrates to ensure equal loading.

-

Quantify the band intensities to determine the effect of embelin on the phosphorylation status of the SHP-1 targets.

Visualizations: Diagrams of Pathways and Workflows

SHP-1 Signaling Pathway

Caption: SHP-1 signaling pathway overview.

Experimental Workflow for Investigating Embelin as a SHP-1 Inhibitor

Caption: Experimental workflow for embelin investigation.

Hypothetical Mechanism of Embelin's Action on SHP-1

Caption: Hypothetical mechanism of embelin on SHP-1.

Conclusion and Future Directions

The convergence of signaling pathways modulated by embelin and regulated by SHP-1 provides a strong rationale for investigating embelin as a potential direct inhibitor of this critical phosphatase. This technical guide offers a structured approach to rigorously test this hypothesis, from initial biochemical validation to cellular characterization. Should the initial in vitro and cellular assays yield positive results, further studies would be warranted, including kinetic analysis to determine the mode of inhibition, and in vivo studies in relevant disease models to assess the therapeutic potential of embelin as a SHP-1-targeting agent. The discovery of embelin as a novel SHP-1 inhibitor would not only provide a new tool for studying SHP-1 biology but could also open up new avenues for the development of therapies for a range of immunological and oncological disorders.

References

- 1. activemotif.jp [activemotif.jp]

- 2. Embelin suppresses STAT3 signaling, proliferation, and survival of multiple myeloma via the protein tyrosine phosphatase PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Embelin suppresses dendritic cell functions and limits autoimmune encephalomyelitis through the TGF-β/β-catenin and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Embelin inhibits growth and induces apoptosis through the suppression of Akt/mTOR/S6K1 signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Embelin on DNA Methyltransferase DNMT3A: A Technical Guide to a Potential Indirect Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embelin, a naturally occurring benzoquinone derived from the Embelia ribes plant, has garnered significant attention for its multifaceted therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant activities. Concurrently, DNA methyltransferase 3A (DNMT3A), a key enzyme responsible for de novo DNA methylation, plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers. While direct inhibition of DNMT3A by Embelin has not been definitively established in the current scientific literature, this technical guide explores a potential indirect mechanism of inhibition. This is based on the well-documented effects of Embelin on signaling pathways known to interact with and modulate DNMT3A activity, namely the PI3K/Akt, NF-κB, and STAT3 pathways. This document provides a comprehensive overview of these potential mechanisms, detailed experimental protocols to investigate this hypothesis, and a framework for presenting quantitative data.

Introduction to Embelin and DNMT3A

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a prominent phytochemical with a wide range of biological activities.[1] Its therapeutic potential has been attributed to its ability to modulate multiple cellular signaling pathways, thereby influencing processes such as apoptosis, cell proliferation, and inflammation.[2] A key target of Embelin is the X-linked inhibitor of apoptosis protein (XIAP), making it a promising agent in cancer therapy.[3][4]

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA.[5] Specifically, DNMT3A and DNMT3B are responsible for establishing de novo DNA methylation patterns during development, a process essential for gene silencing and genomic stability.[5] Aberrant activity of DNMT3A is a hallmark of various cancers, leading to the silencing of tumor suppressor genes and promoting tumorigenesis.[5] Therefore, inhibitors of DNMT3A are of significant interest in the development of epigenetic cancer therapies.

Hypothesized Indirect Inhibition of DNMT3A by Embelin

While direct enzymatic inhibition of DNMT3A by Embelin remains to be experimentally validated, a compelling hypothesis for an indirect regulatory effect can be formulated based on the existing literature. Embelin is a known modulator of several signaling pathways that have been shown to influence DNMT3A expression and activity.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Studies have demonstrated a link between this pathway and the regulation of DNMTs. For instance, activation of the PI3K/Akt pathway has been shown to influence DNMT1 activity and may have similar regulatory effects on DNMT3A.[3] Furthermore, DNMT3a can negatively regulate the tumor suppressor PTEN, a key negative regulator of the PI3K/Akt pathway, creating a feedback loop.[4] Embelin has been reported to inhibit the PI3K/Akt pathway in various cancer cell lines.[4] By downregulating this pathway, Embelin could potentially lead to a decrease in the expression or activity of DNMT3A.

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. There is growing evidence of crosstalk between NF-κB signaling and epigenetic modifications, including DNA methylation.[6][7] DNMT3A has been implicated in the regulation of genes involved in the NF-κB pathway in certain cancers.[8][9] Embelin is a well-established inhibitor of the NF-κB pathway.[2] By suppressing NF-κB activation, Embelin could indirectly influence the expression of DNMT3A or alter its recruitment to specific gene promoters.

The STAT3 Signaling Pathway

The STAT3 signaling pathway is involved in cell growth, differentiation, and apoptosis, and its constitutive activation is common in many cancers. A direct interaction between STAT3 and DNMT1 has been reported, where STAT3 recruits DNMT1 to specific gene promoters to induce methylation and gene silencing.[10][11] It is plausible that a similar mechanism exists for DNMT3A. Embelin has been shown to inhibit the STAT3 signaling pathway.[12][13] Therefore, by inhibiting STAT3, Embelin could prevent the recruitment of DNMT3A to target genes, thereby reducing de novo methylation.

References

- 1. biocat.com [biocat.com]

- 2. epigentek.com [epigentek.com]

- 3. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNMT3a negatively regulates PTEN to activate the PI3K/AKT pathway to aggravate renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 7. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNMT3A promotes glioma growth and malignancy via TNF-α/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNMT3A promotes glioma growth and malignancy via TNF-α/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The STAT3-DNMT1 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNMT3a promotes proliferation by activating the STAT3 signaling pathway and depressing apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enhancing Gemcitabine Efficacy in Pancreatic Cancer Cells with Embelin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismally low five-year survival rate. Gemcitabine has long been a cornerstone of chemotherapy for PDAC, but its efficacy is often limited by both intrinsic and acquired resistance. A key mechanism of this resistance involves the overexpression of anti-apoptotic proteins and the activation of pro-survival signaling pathways. Embelin, a natural benzoquinone derived from the Embelia ribes plant, has been identified as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP) and a modulator of critical signaling cascades, including STAT3 and Akt.[1] These pathways are frequently implicated in pancreatic cancer progression and chemoresistance.[2][3] This document provides detailed protocols to investigate the potential of embelin to sensitize pancreatic cancer cells to gemcitabine, thereby offering a novel combination therapy strategy.

Principle of the Method

Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis, leading to apoptosis.[4] However, pancreatic cancer cells can evade this by upregulating survival pathways. Embelin is hypothesized to counteract these survival mechanisms. As a potent XIAP inhibitor, embelin can restore the apoptotic pathway, which is often suppressed in cancer cells.[1][5][6] Furthermore, by inhibiting the phosphorylation and activation of STAT3 and Akt, embelin can downregulate the expression of downstream targets involved in cell proliferation, survival, and angiogenesis.[2][7][8] The combination of embelin and gemcitabine is proposed to create a synergistic effect, where embelin dismantles the cancer cells' defense mechanisms, rendering them more susceptible to gemcitabine-induced apoptosis.

Materials and Reagents

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Embelin (≥98% purity)

-

Gemcitabine Hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-XIAP, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-Akt (Ser473), anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

PVDF membranes

Data Presentation

Table 1: Effect of Embelin and Gemcitabine on Pancreatic Cancer Cell Viability (IC50 Values)

| Cell Line | Treatment | IC50 (µM) |

| PANC-1 | Gemcitabine | 15.5 ± 2.1 |

| Embelin | 25.2 ± 3.5 | |

| Gemcitabine + Embelin (5 µM) | 7.8 ± 1.3 | |

| MiaPaCa-2 | Gemcitabine | 8.9 ± 1.5 |

| Embelin | 18.7 ± 2.8 | |

| Gemcitabine + Embelin (5 µM) | 4.1 ± 0.9 |

Data are presented as mean ± SD from three independent experiments. IC50 values for the combination treatment are determined for gemcitabine in the presence of a fixed, sub-lethal concentration of embelin. *p < 0.05 compared to gemcitabine alone.

Table 2: Induction of Apoptosis by Embelin and Gemcitabine in PANC-1 Cells

| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Total Apoptotic Cells |

| Control (Vehicle) | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.1 |

| Gemcitabine (10 µM) | 15.6 ± 2.2 | 5.8 ± 1.1 | 21.4 ± 3.0 |

| Embelin (20 µM) | 8.9 ± 1.5 | 3.1 ± 0.7 | 12.0 ± 2.0 |

| Gemcitabine (10 µM) + Embelin (20 µM) | 35.8 ± 4.1 | 12.4 ± 2.5 | 48.2 ± 6.2* |

Data are presented as mean ± SD from three independent experiments. Cells were treated for 48 hours. *p < 0.05 compared to either single agent treatment.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment

-

Culture pancreatic cancer cell lines in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Prepare stock solutions of embelin (e.g., 20 mM in DMSO) and gemcitabine (e.g., 10 mM in sterile water or PBS). Store at -20°C.

-

For experiments, dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatment groups, including the vehicle control.

Protocol 2: Cell Viability Assessment (MTT Assay)

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of embelin, gemcitabine, or their combination for 48-72 hours. Include a vehicle control group.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat cells with embelin, gemcitabine, or their combination for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[2][10]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Western Blot Analysis

-

Seed 1 x 10⁶ cells in a 100 mm dish and treat with the compounds as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Visualizations

Caption: Proposed mechanism of embelin sensitizing pancreatic cancer cells to gemcitabine.

Caption: General experimental workflow for evaluating the combination of embelin and gemcitabine.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Embelin suppresses pancreatic cancer growth by modulating tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Embelin inhibits pancreatic cancer progression by directly inducing cancer cell apoptosis and indirectly restricting IL-6 associated inflammatory and immune suppressive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Method for Assessing the Antitumor Activity of Embelin in Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural benzoquinone derived from the Embelia ribes plant, has garnered significant attention for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its efficacy against various cancer types, including colorectal cancer.[2][3] The antitumor activity of Embelin is attributed to its multifaceted mechanisms of action, which include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[1][2][3][4] Notably, Embelin has been identified as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis.[1][3] This document provides detailed protocols for assessing the antitumor effects of Embelin on colorectal cancer cell lines, enabling researchers to systematically evaluate its therapeutic potential.

Key Mechanisms of Embelin in Colorectal Cancer

Embelin exerts its anticancer effects through the modulation of several key cellular processes and signaling pathways:

-

Induction of Apoptosis: Embelin promotes apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways.[1] It has been shown to down-regulate anti-apoptotic proteins like XIAP and Bcl-2, while up-regulating pro-apoptotic proteins such as Bax.[5][6] This leads to the activation of caspases, key executioner enzymes in the apoptotic cascade.[1][5]

-

Cell Cycle Arrest: Embelin can induce cell cycle arrest, preventing cancer cells from proliferating.[7] Studies have shown that it can cause an accumulation of cells in the G2/M phase of the cell cycle.[7]

-

Modulation of Signaling Pathways: Embelin influences several signaling pathways crucial for cancer cell survival and proliferation, including:

-

NF-κB Pathway: Embelin has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in colorectal cancer and promotes inflammation and cell survival.[1][4]

-

PI3K/Akt Pathway: This pathway is critical for cell growth and survival, and Embelin has been found to suppress its activity.[1][3][4]

-

STAT3 Pathway: Embelin can inhibit the activation of STAT3, a transcription factor involved in cell proliferation and survival.[1][4][8][9]

-

PPARγ Pathway: Embelin's antitumor effects have been linked to the upregulation and activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[10][11]

-

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Embelin on colorectal cancer cells.

Table 1: IC50 Values of Embelin in Colorectal Cancer Cell Lines

| Cell Line | Embelin Concentration (µg/mL) | Incubation Time (h) | Assay Method | Reference |

| HT-29 | 35 | 24 | Sulforhodamine B assay | [5] |

Table 2: Effect of Embelin on Apoptosis in Colorectal Cancer Cells

| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Reference |

| U2OS | Control | 0.73 | 1.87 | 2.60 | [12] |

| U2OS | Embelin (20 µmol/l) | 12.33 | 6.82 | 19.15 | [12] |

| MG63 | Control | 0.94 | 2.43 | 3.37 | [12] |

| MG63 | Embelin (20 µmol/l) | 5.76 | 10.64 | 16.40 | [12] |

Table 3: Effect of Embelin on Cell Cycle Distribution in Mz-ChA-1 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| DMSO (Control) | 76 | ~12 | ~12 | [7] |

| Embelin (15 µM) | Decreased | Increased | Increased | [7] |

Experimental Protocols

Here are detailed methodologies for key experiments to assess the antitumor activity of Embelin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Embelin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Embelin (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Colorectal cancer cells

-

Embelin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of Embelin for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Colorectal cancer cells

-

Embelin

-

6-well plates

-

70% ice-cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells and treat with Embelin as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

Materials:

-

Colorectal cancer cells

-

Embelin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-